[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine
Description
Properties
IUPAC Name |
(3-amino-4-methyl-5-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOKXDGGGUFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine typically involves the following steps:
Morpholine Addition: The attachment of a morpholine ring through a carbonyl group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine: shares structural similarities with other nitroaniline derivatives and morpholine-containing compounds.
Uniqueness:
- The presence of both a nitro group and a morpholine ring in the same molecule is relatively unique, providing a combination of properties that can be exploited in various applications.
- Compared to other nitroaniline derivatives, the morpholine ring adds additional functionality and potential for interaction with biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties
Key Observations:
Core Structural Diversity: The target compound’s aniline core contrasts with pyrimidine, dihydropyridine, and pyrazolo-pyrimidine scaffolds in analogues. The morpholine carbonyl group is rare among analogues; more common are sulfonic acid (e.g., in ) or ester substituents.
Substituent Effects :
- Nitro Group Position : The 3-nitro substitution in the target compound is shared with N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine , but differs from 4-nitro derivatives (e.g., in ), which may alter steric and electronic profiles.
- Morpholine vs. Other Groups : Morpholine’s tertiary amine and ether oxygen enhance solubility compared to hydrophobic groups like tert-butyl in .
Physical Properties :
- The sulfonic acid derivative in has a high decomposition temperature (244.5–249.8 °C), likely due to strong intermolecular interactions (e.g., hydrogen bonding), whereas morpholine-containing compounds (e.g., ) may exhibit lower melting points.
Biological Activity
[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine is a novel chemical compound with potential biological applications, particularly in medicinal chemistry. Its unique structure, featuring a nitrophenyl group and a morpholine moiety, suggests significant interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic effects, and relevant research findings.
- Molecular Formula : C₁₂H₁₅N₃O₄
- Molecular Weight : 265.3 g/mol
- Structural Features :
- Nitrophenyl group
- Morpholine carbonyl
- Methyl substituent
The presence of these functional groups is crucial for the compound's reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
- Anticancer Properties : Potential applications in targeting cancer cells through specific pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Morpholine Addition : The attachment of a morpholine ring via a carbonyl group.
- Nitro Group Incorporation : Introduction of the nitro group onto the phenyl ring.
- Methylation : Methyl substituent addition to enhance solubility and biological activity.
Antimicrobial Activity
Research has explored the antimicrobial properties of this compound using various methodologies:
These findings suggest that the compound may serve as a potential antibiotic agent.
Anticancer Activity
Studies have also investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro testing on cancer cell lines showed promising results in inhibiting cell proliferation.
- Mechanism of Action : Research indicates that the compound may interfere with specific signaling pathways involved in cancer progression.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study reported significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
- Case Study 2 : Another study demonstrated its ability to induce apoptosis in leukemia cells, suggesting a mechanism for its anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nitrophenylboronic acid coupling (e.g., Suzuki-Miyaura reactions) and subsequent functionalization with morpholine derivatives. For example, describes similar diarylurea syntheses using 3-nitrophenylboronic acid (yields: 42–92%) under Pd-catalyzed cross-coupling conditions. Critical factors include:
- Catalyst selection : Pd(PPh₃)₄ for aryl-aryl bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.
- Post-functionalization : Morpholine introduction via carbamoylation (e.g., using morpholine-4-carbonyl chloride) under inert atmosphere .
Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Vibrational analysis : IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.
- NMR : ¹H/¹³C NMR resolves methyl (δ 2.1–2.5 ppm) and morpholine protons (δ 3.5–3.7 ppm). highlights DFT-based assignments for nitroaniline derivatives to confirm electronic environments .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
Q. How can crystallographic data for this compound be resolved, and which software tools are recommended?
- Methodological Answer : X-ray diffraction (XRD) paired with SHELX (structure solution) and WinGX (data refinement) is standard. Key steps:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Structure solution : SHELXD (direct methods) for phase determination.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. and emphasize SHELX’s robustness for nitroaromatic systems .
Advanced Research Questions
Q. How do hydrogen bonding and ring puckering influence the solid-state packing of this compound?
- Methodological Answer : Graph set analysis ( ) classifies H-bond motifs (e.g., R₂²(8) for N–H⋯O interactions between amine and nitro groups). Puckering parameters ( ) quantify non-planarity in morpholine rings using Cremer-Pople coordinates (e.g., θ = 10–20° for chair conformations). Computational tools like CrystalExplorer model π-π stacking and van der Waals contacts .
Q. What experimental and computational approaches resolve contradictions in thermal stability data for nitroaromatic derivatives?
- Methodological Answer : Discrepancies in melting points (e.g., decomposition vs. sharp melting) require:
- Thermogravimetric analysis (TGA) : Differentiate decomposition (weight loss) from melting (endothermic DSC peaks).
- ΔfusH estimation : For thermally unstable compounds, use group-additivity models (e.g., ΔfusS ≈ 0.323 J/g·K for phenylfurans; ) .
- DFT calculations : Compare lattice energies (e.g., CASTEP) to identify polymorphic variations .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Electrophilic site mapping : Multiparameter descriptors (e.g., Hammett σ) predict reactivity at the nitro group ().
- Morpholine modifications : Replace morpholine with piperazine ( ) to modulate solubility and target binding (e.g., kinase inhibition).
- In silico screening : Docking studies (AutoDock Vina) prioritize analogs with stronger hydrogen bonds to active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
